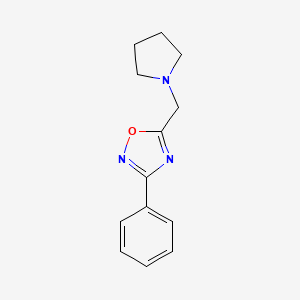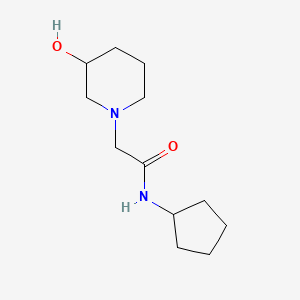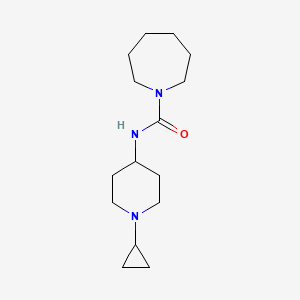![molecular formula C17H26FN3O B7565121 1-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-3-(2-methylpropyl)urea](/img/structure/B7565121.png)
1-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-3-(2-methylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-3-(2-methylpropyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as 'MK-0249' and belongs to the class of piperidine derivatives.
Mecanismo De Acción
The mechanism of action of 1-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-3-(2-methylpropyl)urea involves the inhibition of several key enzymes and receptors involved in cancer cell growth, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. It also inhibits the activity of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. Additionally, this compound has been shown to modulate the activity of several neurotransmitter receptors, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
1-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-3-(2-methylpropyl)urea has been shown to have several biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is mediated by the inhibition of HDACs and mTOR. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-3-(2-methylpropyl)urea in lab experiments include its potent anti-cancer and anti-inflammatory properties, as well as its ability to improve cognitive function in animal models of Alzheimer's disease. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on 1-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-3-(2-methylpropyl)urea. One possible direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic disorders. Another direction is to study its mechanism of action in more detail, particularly its effects on neurotransmitter receptors and their downstream signaling pathways. Additionally, further studies are needed to optimize the synthesis method of this compound and to develop more efficient and cost-effective methods for its production.
Métodos De Síntesis
The synthesis of 1-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-3-(2-methylpropyl)urea involves a multi-step process that includes the reaction of piperidine with 4-fluorobenzyl chloride, followed by the reaction with 3-(2-methylpropyl)isocyanate. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
1-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-3-(2-methylpropyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O/c1-13(2)11-19-17(22)20-16-7-9-21(10-8-16)12-14-3-5-15(18)6-4-14/h3-6,13,16H,7-12H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXNXTOMFGMLGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B7565054.png)
![3-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-1,1-diethylurea](/img/structure/B7565062.png)


![2-[1-methyl-2,4-dioxo-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-3-yl]-N,N-bis(prop-2-enyl)acetamide](/img/structure/B7565079.png)
![4-fluoro-N-[1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]benzamide](/img/structure/B7565082.png)
![5-methyl-N-[1-(2-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7565086.png)
![1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]-3-[2-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B7565088.png)
![2-(3-chlorophenyl)-N-[4-(3-cyanopyridin-2-yl)oxy-2-methylphenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7565105.png)
![1-(4-fluorophenyl)-N'-[(2-methoxy-5-methylphenyl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7565125.png)

![N-[3-[[acetyl(ethyl)amino]methyl]phenyl]-5-tert-butyl-1H-pyrazole-3-carboxamide](/img/structure/B7565137.png)